Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H22FN5O5S and its molecular weight is 451.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to inhibition of their activity . This interaction could potentially lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
Related compounds have been shown to affect a broad range of pathways, particularly those involved in cancer cell proliferation . The downstream effects of these pathway alterations would likely include changes in cell growth and survival.
Pharmacokinetics
Related compounds are known to have good water solubility , which could potentially impact their bioavailability.
Result of Action
Based on the activity of related compounds, it can be inferred that this compound may have potential anticancer effects .
Action Environment
It is known that factors such as ph and temperature can impact the activity and stability of many compounds .
Properties
IUPAC Name |
ethyl 4-[2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O5S/c1-2-29-19(28)25-9-7-24(8-10-25)16(26)12-31-18-23-22-15(30-18)11-21-17(27)13-3-5-14(20)6-4-13/h3-6H,2,7-12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHPSPWPLMZQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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